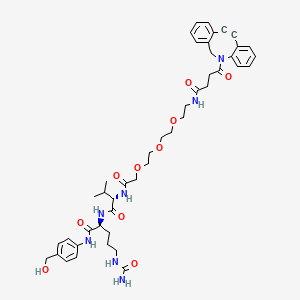

DBCO-PEG4-acetic-Val-Cit-PAB

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N7O10/c1-31(2)42(44(58)50-37(11-7-21-48-45(46)59)43(57)49-36-17-13-32(29-53)14-18-36)51-40(55)30-62-27-26-61-25-24-60-23-22-47-39(54)19-20-41(56)52-28-35-10-4-3-8-33(35)15-16-34-9-5-6-12-38(34)52/h3-6,8-10,12-14,17-18,31,37,42,53H,7,11,19-30H2,1-2H3,(H,47,54)(H,49,57)(H,50,58)(H,51,55)(H3,46,48,59)/t37-,42-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICWZVHVGWDVOU-VPHSWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N7O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of copper-free click chemistry has revolutionized the field of bioconjugation, providing a robust and bioorthogonal method for linking molecules in complex biological environments. At the heart of this advancement is the dibenzocyclooctyne (DBCO) group, a key player in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This technical guide delves into the pivotal role of DBCO in the synthesis of Antibody-Drug Conjugates (ADCs), offering a comprehensive overview of its mechanism, advantages, and practical application, complete with detailed experimental protocols and quantitative data.

Core Principles: DBCO and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ADCs are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker connecting these two components is critical to the ADC's stability and efficacy.[2][3] DBCO linkers are instrumental in SPAAC, a type of click chemistry that enables the covalent bonding of molecules without the need for a cytotoxic catalyst.[4]

The fundamental principle of SPAAC lies in the high ring strain of the cyclooctyne (B158145) ring in the DBCO molecule.[5] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently under mild, physiological conditions.[4][6] This is in stark contrast to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a copper(I) catalyst that can be toxic to living cells and organisms.[4][6][7]

The reaction between a DBCO-functionalized antibody and an azide-functionalized payload results in the formation of a stable triazole linkage, yielding the final ADC.[2][6] This bioorthogonal reaction is highly specific, meaning that the DBCO and azide (B81097) groups react exclusively with each other, even in the presence of other reactive functional groups found in biological systems, such as amines and thiols.[8][9]

Key Advantages of DBCO in ADC Development

The use of DBCO-mediated copper-free click chemistry offers several distinct advantages in the development of ADCs:

-

Biocompatibility and Bioorthogonality : The most significant advantage is the elimination of the need for a cytotoxic copper catalyst, making the process suitable for reactions in living systems and with sensitive biological molecules.[4][7][9] The high specificity of the DBCO-azide reaction ensures precise and targeted conjugation with minimal off-target reactions.[4]

-

Rapid Reaction Kinetics : The inherent ring strain of DBCO leads to fast reaction kinetics, with some reactions proceeding to completion in under five minutes.[4] This efficiency allows for conjugation at low concentrations and under mild conditions.[6]

-

High Efficiency and Yield : The SPAAC reaction is highly efficient, often resulting in almost quantitative yields of the desired ADC.[6][8] This is crucial for controlling the drug-to-antibody ratio (DAR), a key factor in the efficacy and safety of an ADC.[4][10]

-

Stability : Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[4][6] The resulting triazole linkage is also highly stable, ensuring the integrity of the ADC in vivo.[11]

-

Mild Reaction Conditions : The reaction proceeds efficiently in aqueous buffers at physiological pH and a range of temperatures from 4°C to 37°C.[2][8] This preserves the structure and function of the antibody.

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for the synthesis of ADCs using DBCO linkers, providing a reference for experimental design.

| Parameter | Value | Conditions/Remarks | Reference(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | For modification of primary amines on the antibody. | [2][4] |

| Reaction Time (Antibody Modification) | 30-60 minutes | At room temperature. | [4][12] |

| Reaction Temperature (Antibody Modification) | Room Temperature | Typically 20-25°C. | [11][12] |

| Quenching Agent | Tris buffer (e.g., 1M Tris-HCl, pH 8.0) | To stop the reaction by quenching unreacted NHS ester. | [11][12] |

Table 1: Antibody Modification with DBCO-NHS Ester.

| Parameter | Value | Conditions/Remarks | Reference(s) |

| Molar Excess (Azide-payload to DBCO-Antibody) | 1.5-5 fold | Higher excess can drive the reaction to completion. | [2][4][13] |

| Reaction Time (SPAAC) | < 5 min to 48 hours | Dependent on reactant concentrations and temperature. | [2][4] |

| Reaction Temperature (SPAAC) | 4°C to 37°C | Higher temperatures can increase the reaction rate. | [2][4] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS). | [4] |

Table 2: Copper-Free Click Chemistry (SPAAC) Conjugation.

| Parameter | Value | Conditions/Remarks | Reference(s) |

| DBCO Stability on IgG | ~3-5% loss of reactivity | Over 4 weeks at 4°C or -20°C. | [4][6] |

| Storage of DBCO-modified Antibody | Up to one month at -20°C | Reactivity may decrease over time due to oxidation and hydrolysis. | [11] |

| Storage of DBCO-NHS ester (solid) | Up to one year at -20°C | Stable in solid form. | [11] |

| Storage of DBCO-NHS ester (in DMSO) | 2-3 months at -20°C | Susceptible to degradation once dissolved. | [11] |

Table 3: Stability and Storage of DBCO Reagents.

Detailed Experimental Protocols

The synthesis of an ADC using DBCO chemistry is a two-stage process: first, the modification of the antibody with a DBCO linker, and second, the conjugation of the DBCO-modified antibody with an azide-functionalized payload.

Stage 1: Antibody Modification with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).[2]

-

DBCO-NHS ester.[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][11]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]

-

Desalting column for purification.[13]

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange using a desalting column or dialysis.[11]

-

DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[8][11]

-

Reaction Setup: Add a 10-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[2][11] The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[2][8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4][12]

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[12] Incubate for 15 minutes at room temperature.[11]

-

Purification: Remove excess, unreacted DBCO-NHS ester and the quenched by-products using a desalting column, spin filtration, or dialysis against PBS.[12][13] The purified DBCO-functionalized antibody can be used immediately or stored at -20°C for up to a month.[11]

Stage 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing payload.

Materials:

-

Purified DBCO-functionalized antibody.

-

Azide-modified payload.[2]

-

Reaction buffer (e.g., PBS, pH 7.4).[2]

Procedure:

-

Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[2]

-

Incubation: Incubate the reaction mixture for 4 to 12 hours.[13] The incubation can be performed at room temperature or at 4°C overnight.[8][11] The optimal time and temperature may vary depending on the specific reactants.[2]

-

Purification: Purify the resulting ADC to remove any unreacted payload and other impurities. This is commonly achieved using size-exclusion chromatography (e.g., gel filtration) or affinity chromatography (e.g., Protein A or G).[]

Characterization of the ADC

A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to one antibody.[10] The DAR directly influences the ADC's efficacy and safety.[10] Several analytical techniques can be used to determine the DAR of ADCs synthesized using DBCO linkers.

| Method | Principle | Information Provided | Reference(s) |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. | Average DAR, drug distribution (DAR species), and presence of unconjugated antibody. | [10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their mass-to-charge ratio. | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites. | [10] |

| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug. | Average DAR only. | [10] |

Table 4: Comparative Analysis of DAR Determination Methods.

Conclusion

DBCO-mediated copper-free click chemistry is a powerful and versatile tool for the synthesis of well-defined and homogeneous ADCs. Its biocompatibility, rapid kinetics, and high efficiency make it an ideal choice for conjugating sensitive biological molecules with potent cytotoxic payloads. By understanding the core principles and following detailed experimental protocols, researchers and drug development professionals can leverage this technology to create next-generation targeted therapeutics with improved safety and efficacy profiles.

References

- 1. Benefits and challenges of antibody drug conjugates as novel form of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. interchim.fr [interchim.fr]

- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Val-Cit-PAB Linker: Mechanism of Cathepsin B Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PAB) linker system, a cornerstone of modern antibody-drug conjugate (ADC) design. We will delve into the core mechanism of its selective cleavage by the lysosomal protease cathepsin B, present key quantitative data on its performance, and provide detailed experimental protocols for its synthesis, conjugation, and evaluation.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1]

The Val-Cit-PAB linker is a premier example of an enzymatically cleavable linker, designed to be stable in the bloodstream but susceptible to cleavage by proteases, such as cathepsin B, that are overexpressed in the tumor microenvironment and highly active within the lysosomes of cancer cells.[2] This targeted release mechanism is crucial for maximizing the therapeutic window of ADCs, enhancing their efficacy while minimizing off-target toxicity.[3]

The Core Mechanism: From Internalization to Payload Release

The action of a Val-Cit-PAB-linked ADC is a multi-step process that ensures the specific delivery and activation of the cytotoxic payload within the target cancer cell.

The key stages of this pathway are:

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is engulfed by the cell membrane and enclosed within an endosome.[4][5]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle filled with degradative enzymes and characterized by an acidic environment (pH 4.5-5.5).[1][4][5]

-

Cathepsin B-Mediated Cleavage: Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by the cysteine protease cathepsin B.[2][6] This enzyme hydrolyzes the amide bond between the citrulline residue and the p-aminobenzyl (PAB) group.[7] While initially thought to be solely dependent on cathepsin B, it is now understood that other cathepsins, such as L, S, and F, can also contribute to this cleavage.[5]

-

Self-Immolation of the PAB Spacer: The cleavage of the Val-Cit dipeptide triggers a spontaneous, electronic cascade within the PAB spacer. This process, known as self-immolation or 1,6-elimination, leads to the fragmentation of the spacer and the traceless release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[7]

-

Payload-Induced Cytotoxicity: Once released, the potent cytotoxic agent can exert its cell-killing effects, such as inhibiting tubulin polymerization or inducing DNA damage, leading to apoptosis of the cancer cell.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Tips For Antibody Purification Troubleshooting [biochain.in]

- 3. researchgate.net [researchgate.net]

- 4. debiopharm.com [debiopharm.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Therapy: A Technical Guide to the Self-Immolative Spacer Function in PAB Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism and application of the p-aminobenzyl (PAB) self-immolative spacer, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into the nuanced chemistry of the linker's function, provide a comparative analysis of its performance, and offer detailed experimental protocols for its evaluation.

Introduction: The Role of the PAB Linker in Antibody-Drug Conjugates

Antibody-drug conjugates represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker, which connects the antibody to the payload, is a pivotal element that dictates the overall efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload delivery within the target cancer cell.

The p-aminobenzyl (PAB) group, often used in conjunction with a cathepsin B-cleavable dipeptide like valine-citrulline (Val-Cit), functions as a self-immolative spacer. This intelligent design ensures that upon enzymatic cleavage of the dipeptide within the lysosome of a cancer cell, a cascade of electronic rearrangements spontaneously occurs, leading to the release of the unmodified, active drug.

The Mechanism of Self-Immolation: A Cascade of Electron Release

The self-immolative function of the PAB spacer is triggered by a specific enzymatic cleavage event. The most common trigger is the hydrolysis of the amide bond between the dipeptide (e.g., Val-Cit) and the p-aminobenzyl group by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][2]

The cleavage unmasks an electron-donating aniline (B41778) nitrogen, initiating a 1,6-elimination reaction. This electronic cascade proceeds through the benzyl (B1604629) group, leading to the fragmentation of the linker into three components: the released drug, carbon dioxide, and aza-p-quinone methide.[3][4][5] This process is crucial as it ensures the release of the payload in its native, most active form.[3]

Quantitative Data Presentation

The stability and cleavage kinetics of the linker are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data for PAB-based linkers from various studies.

Table 1: Plasma Stability of Val-Cit-PAB Based ADCs

| ADC Construct | Species | Half-life (t1/2) | Reference |

| Mc-Val-Cit-PABOH | Mouse | 6.0 days | [3] |

| Mc-Val-Cit-PABOH | Monkey | 9.6 days | [3] |

| Trastuzumab-vc-MMAE | Rat | ~20% payload loss in 7 days | [6] |

| Sulfatase-cleavable linker | Mouse | > 7 days | [7] |

| Silyl ether-based acid-cleavable | Not specified | Greatly improved stability | [7] |

Table 2: Comparative Cleavage Rates of Dipeptide Linkers

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Cleavage Enzyme | Reference |

| Val-Cit | 1.0 | Cathepsin B, L, S, F | [8][9] |

| Phe-Lys | Optimized for cleavage | Cathepsin B | [8] |

| Val-Ala | Similar to Val-Cit | Cathepsin B, L | [8][10] |

| Asn-Asn | 5x higher than Val-Cit | Legumain | [8] |

| Val-Gln | Rapidly cleaved | Lysosomal proteases | [11] |

Table 3: In Vitro Cytotoxicity of ADCs with PAB Linkers

| ADC Construct | Cell Line | IC50 (ng/mL) | Reference |

| HER2-Targeted MMAE ADC (Val-Cit) | HER2+ | 14.3 | [10] |

| HER2-Targeted MMAE ADC (Val-Ala) | HER2+ | Similar to Val-Cit | [10] |

| HER2-Targeted MMAE ADC (β-Galactosidase-cleavable) | HER2+ | 8.8 | [10] |

| HER2-Targeted MMAE ADC (Sulfatase-cleavable) | HER2+ | 61 | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC linker technologies.

Synthesis of Val-Cit-PAB Linker

A modified, high-yield synthesis of the Mc-Val-Cit-PABOH linker can be achieved in six steps from L-Citrulline with an overall yield of approximately 50%.[3] A key improvement involves the incorporation of the p-aminobenzyl alcohol (PABOH) spacer via HATU coupling followed by dipeptide formation, which has been shown to prevent epimerization.[3]

A detailed protocol for the synthesis of Fmoc-Val-Cit-PAB is as follows:

-

Prepare a 0.2 M solution of Fmoc-Cit-PABOH in dimethylformamide (DMF).

-

Add piperidine (B6355638) (5.0 equivalents) and stir at room temperature for 5 hours to remove the Fmoc protecting group.

-

Remove excess DMF and piperidine under reduced pressure. Co-evaporate with DMF to remove residual piperidine.

-

Dissolve the resulting residue in DMF to a concentration of 0.1 M.

-

In a separate flask, dissolve Fmoc-Val-OSu (1.1 equivalents) in DMF.

-

Add the solution of deprotected Cit-PABOH to the Fmoc-Val-OSu solution and stir at room temperature overnight.

-

Purify the final product, Fmoc-Val-Cit-PAB, by reverse-phase HPLC.[4]

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[12]

-

Objective: To determine the kinetics of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

-

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0

-

Activation Solution: 30-40 mM Dithiothreitol (DTT) in water

-

Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail

-

HPLC system with a reverse-phase column (e.g., C18)

-

-

Procedure:

-

Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the activation solution.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM).[12] Incubate at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[12]

-

Reaction Quenching: Immediately stop the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and free payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

-

ADC Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict premature payload release and potential off-target toxicity.[13][14][15]

-

Objective: To determine the half-life (t1/2) of an ADC in plasma by monitoring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.

-

Materials:

-

ADC

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS)

-

Protein A or G magnetic beads for immunoaffinity capture

-

LC-MS system

-

-

Procedure:

-

Preparation: Incubate the ADC in plasma at a concentration of approximately 1.3 mg/mL at 37°C.[13] Include a buffer control to assess the inherent stability of the ADC.

-

Time Points: Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 7).[13]

-

Sample Processing:

-

Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads.

-

The supernatant can be collected to quantify the amount of released payload.

-

-

Analysis:

-

Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

-

Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

-

-

Data Interpretation: A stable ADC will show minimal loss in DAR and a low concentration of released payload over the time course.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC by measuring its ability to kill cancer cells.[16][17][18][19][20]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

-

Materials:

-

Target antigen-positive cancer cell line

-

Control antigen-negative cell line

-

Complete cell culture medium

-

ADC and a non-targeting isotype control ADC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16][17]

-

ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC. Treat the cells with the ADCs for 72-96 hours.[16]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

-

Conclusion

The self-immolative PAB spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target tumor cells. A thorough understanding of its mechanism, coupled with rigorous in vitro characterization using standardized protocols, is paramount for the development of safe and effective antibody-drug conjugates. The data and methodologies presented in this guide provide a framework for researchers and drug developers to advance the next generation of targeted cancer therapies.

References

- 1. bioivt.com [bioivt.com]

- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Components of Cleavable ADC Linkers

Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules, often referred to as payloads.[1][2] The linker, a critical component connecting the antibody and the payload, is paramount to the success of an ADC.[3][4] It must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also facilitating efficient payload release at the tumor site.[5][6] This guide focuses on cleavable linkers, which are designed to be severed by specific triggers prevalent in the tumor microenvironment or within cancer cells.[7][8]

Chapter 1: The Core Architecture of a Cleavable Linker

A cleavable linker is not a monolithic entity but a construct of several key components working in concert. It generally consists of the antibody- and payload-binding domains, with the cleavable trigger dictating the release mechanism.[6] Many designs also incorporate a "spacer" moiety, such as the self-immolative p-aminobenzyl carbamate (B1207046) (PABC) system, which ensures that upon cleavage of the trigger, the payload is released in its unmodified, fully active form.[9][]

Chapter 2: Major Classes and Mechanisms of Cleavable Linkers

Cleavable linkers are broadly categorized based on their release mechanism, which exploits the physiological differences between the systemic circulation and the tumor environment.[]

pH-Sensitive (Acid-Labile) Linkers

This class of linkers leverages the pH gradient between the bloodstream (pH ≈7.4) and the more acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12]

-

Mechanism of Action: The linker incorporates an acid-labile functional group, most commonly a hydrazone bond, which remains stable at neutral pH but undergoes hydrolysis in an acidic environment to release the payload.[12][][14]

-

Clinical Relevance: This technology was used in the first-approved ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®).[12][] However, concerns about the gradual hydrolysis of hydrazone linkers in circulation, leading to potential off-target toxicity, have led to the development of more stable chemistries.[12][14]

Glutathione-Sensitive (Reducible) Linkers

These linkers exploit the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm.

-

Mechanism of Action: The linker contains a disulfide bond. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is up to 1000-fold higher inside a cell (1-10 mM) than in blood plasma (~2-20 µM).[5][15] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.[16][][18] The stability and release kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[][19]

-

Clinical Relevance: This strategy is employed in several ADCs, particularly those carrying maytansinoid payloads.[20]

Enzymatically Cleavable Linkers

This sophisticated approach uses linkers containing peptide sequences that are substrates for specific enzymes, such as proteases, that are overexpressed in tumor cells, particularly within the lysosome.[9][]

-

Mechanism of Action:

-

Protease-Sensitive: The most common strategy utilizes dipeptide linkers, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which are selectively cleaved by the lysosomal protease Cathepsin B. Tetrapeptide linkers like Gly-Gly-Phe-Gly are also used.[5] Upon cleavage of the peptide bond, an adjacent self-immolative spacer (like PABC) spontaneously decomposes to release the unmodified payload.[2][21] These linkers generally exhibit high plasma stability because protease activity is suppressed by inhibitors in the blood.[15]

-

β-Glucuronide Linkers: These linkers incorporate a hydrophilic sugar moiety that can be cleaved by β-glucuronidase, an enzyme found at high levels in lysosomes and some tumor microenvironments.[5][9]

-

-

Clinical Relevance: Protease-sensitive linkers are the most prevalent type in clinically approved and investigational ADCs, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®).[5][7][22]

Chapter 3: Quantitative Data on Linker Cleavage Conditions

The selective cleavage of these linkers is dependent on quantifiable differences between systemic and tumor environments.

| Parameter | Systemic Circulation (Blood) | Endosome / Lysosome | Intracellular (Cytosol) | Reference(s) |

| pH | ~7.4 | 4.5 - 6.5 | ~7.4 | [7][8][] |

| Glutathione (GSH) Conc. | ~2-20 µM | - | 1 - 10 mM | [5][15] |

| Linker Type | Condition | Stability / Cleavage Rate | Reference(s) |

| Hydrazone | pH 7.4 (Plasma) | Half-life ≈ 183 hours | [2][] |

| Hydrazone | pH 5.0 (Endosome) | Half-life ≈ 4.4 hours | [2][] |

| Val-Cit (Peptide) | Human Plasma | High stability | [24] |

| Disulfide | Human Plasma | Relatively stable | [5][] |

Chapter 4: Key Experimental Protocols for Linker Characterization

Evaluating the performance of a cleavable linker is a multi-step process involving rigorous in vitro testing.

Experimental Evaluation Workflow

Plasma Stability Assay

-

Objective: To determine the stability of the ADC and its linker in a physiologically relevant matrix, ensuring minimal premature payload release.

-

Methodology:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in fresh human plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Analyze the samples to quantify the amount of intact, conjugated ADC remaining. This is often performed using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC to assess the drug-to-antibody ratio (DAR) or by affinity-capture ELISA that detects both the antibody and the conjugated payload.

-

The rate of drug deconjugation is calculated to determine the ADC's plasma half-life.

-

Linker Cleavage Assay

-

Objective: To confirm that the linker is cleaved under the intended specific conditions (e.g., low pH, presence of enzymes, or reducing agents).

-

Methodology (Example for Protease-Sensitive Linker):

-

Prepare reaction buffers at 37°C containing the relevant protease (e.g., recombinant human Cathepsin B). A control buffer without the enzyme is also prepared.

-

Add the ADC to both the enzyme and control buffers and incubate.

-

Collect aliquots at multiple time points.

-

Quench the enzymatic reaction.

-

Analyze the samples by reverse-phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the released free payload.

-

The rate of payload release is then calculated to determine cleavage kinetics. Note: A similar principle is applied for pH-sensitive linkers (using buffers of different pH) and reducible linkers (using buffers with and without glutathione).

-

In Vitro Cytotoxicity Assay

-

Objective: To measure the potency and target-specificity of the ADC on cancer cells.

-

Methodology:

-

Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload drug. Untreated cells serve as a negative control.

-

Incubate the cells for a period sufficient to allow for internalization, cleavage, and cytotoxic effect (e.g., 72-96 hours).

-

Measure cell viability using a colorimetric or luminescent assay (e.g., MTT, XTT, or CellTiter-Glo®).

-

Plot the cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each condition. Potent and selective ADCs will show a low IC50 value only in antigen-positive cells.

-

Conclusion

The cleavable linker is a cornerstone of modern ADC design, enabling a fine balance between systemic stability and targeted payload delivery.[24][25] The choice of linker chemistry—be it pH-sensitive, reducible, or enzymatically labile—is a strategic decision tailored to the payload's properties, the target antigen's biology, and the specific characteristics of the tumor.[12][26] As research progresses, novel linker designs, such as those with dual-trigger mechanisms or enhanced hydrophilicity, continue to emerge, further refining the therapeutic window and efficacy of the next generation of antibody-drug conjugates.[24][27]

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 12. chempep.com [chempep.com]

- 14. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 18. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 19. njbio.com [njbio.com]

- 20. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 26. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 27. pubs.acs.org [pubs.acs.org]

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a particularly powerful tool, especially for applications within complex biological systems. This technical guide provides a comprehensive overview of the core principles of SPAAC, its kinetics, and detailed experimental protocols for its application in research and drug development.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

SPAAC is a bioorthogonal reaction, meaning it can occur in a living system without interfering with native biochemical processes.[1] It is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1][] Unlike the related copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[3]

The driving force behind this reaction is the significant ring strain of the cyclooctyne.[1] This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[1] The energy released from the strained ring upon reaction contributes to a favorable reaction thermodynamic.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the triazole product.

Key Reagents: A Comparative Overview of Cyclooctynes

The choice of cyclooctyne is critical as it dictates the reaction kinetics and the physicochemical properties of the final conjugate. Several generations of cyclooctynes have been developed, each with unique characteristics.

-

Dibenzocyclooctynes (DBCO or DIBAC): Known for their high reactivity and stability. They are widely used for a variety of bioconjugation applications.

-

Difluorinated Cyclooctynes (DIFO): The fluorine atoms increase the ring strain and reaction rate. They are highly biocompatible.

-

Bicyclo[6.1.0]nonyne (BCN): Offers a good balance of reactivity and stability. Its smaller size can be advantageous in certain applications.

-

Dibenzocyclooctynol (DIBO): Exhibits good reaction rates and is relatively stable.

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). This value is crucial for designing experiments, especially when working with low concentrations of biomolecules. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent(s) |

| DBCO | 0.6 - 1.0 | Various organic and aqueous buffers |

| DIBO | ~0.3 - 0.7 | Methanol |

| BCN | 0.06 - 0.15 | DMSO, Aqueous buffers |

| DIFO | ~0.08 | Not specified |

| fluor[11+1]CPP | 4.7 x 10⁻³ | DMSO |

| m[9+1]CPP | 9.6 x 10⁻³ | DMSO |

| [9+1]CPP | 2.2 x 10⁻³ | DMSO |

| [11+1]CPP | 4.5 x 10⁻⁴ | DMSO |

Note: Reaction rates are influenced by the specific structures of the cyclooctyne and azide, solvent, and temperature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC.

Synthesis of DBCO-amine

This protocol outlines a general synthetic route for DBCO-amine, a versatile building block for introducing the DBCO moiety.

Materials:

-

Hydroxylamine (B1172632) hydrochloride

-

Polyphosphoric acid

-

Lithium aluminum hydride (LAH)

-

Diethyl ether

-

Pyridinium (B92312) perbromide hydrobromide

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

-

Potassium carbonate

-

Methanol

-

Water

Procedure:

-

Oxime Formation: Reflux dibenzosuberone with hydroxylamine hydrochloride in pyridine for 20 hours.

-

Beckmann Rearrangement: Heat the resulting oxime with polyphosphoric acid at 125°C for 1 hour to yield the corresponding lactam.

-

Reduction of Lactam: Reduce the lactam with lithium aluminum hydride in diethyl ether under reflux for 15 hours to obtain the amine.

-

Protection of Amine: Protect the amine group, for example, as a carbamate.

-

Bromination: Treat the protected intermediate with pyridinium perbromide hydrobromide in dichloromethane at 20°C.

-

Elimination: React the dibromide with potassium tert-butoxide in THF at 20°C for 1 hour to form the cyclooctyne.

-

Deprotection: Deprotect the amine using appropriate conditions (e.g., potassium carbonate in methanol/water at 20°C) to yield DBCO-amine.

Protocol for Protein Labeling using DBCO-NHS Ester

This protocol describes the labeling of an azide-modified protein with a DBCO-NHS ester.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography column or dialysis membrane)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need optimization depending on the protein and desired degree of labeling.

-

-

Quenching (Optional):

-

To quench any unreacted DBCO-NHS ester, add a small amount of quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO reagent and byproducts from the labeled protein.[1]

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller, unreacted molecules.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules.

-

-

Characterization:

-

Confirm successful conjugation and assess the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (to quantify DBCO incorporation), and mass spectrometry.

-

Protocol for Determining SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction.

Materials:

-

Cyclooctyne of interest

-

Benzyl azide

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve a known concentration of the cyclooctyne and the internal standard in the deuterated solvent.

-

-

Reaction Initiation:

-

Add a known excess (e.g., 2-12 equivalents) of benzyl azide to the NMR tube.

-

Quickly mix the sample and place it in the NMR spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

-

-

Data Analysis:

-

Integrate the signals corresponding to a non-overlapping proton of the cyclooctyne reactant and the internal standard in each spectrum.

-

Determine the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.

-

-

Rate Constant Calculation:

-

For a second-order reaction under pseudo-first-order conditions (with a large excess of azide), plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.

-

Applications in Drug Development and Research

The biocompatibility and efficiency of SPAAC have led to its widespread adoption in various fields:

-

Drug Delivery: SPAAC is used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymers, enabling targeted drug delivery to specific cells or tissues.[1][3]

-

Biomolecule Labeling and Imaging: SPAAC is extensively used to label proteins, glycans, lipids, and nucleic acids with fluorescent probes, biotin, or other tags for visualization and tracking in living cells and organisms.[1][3]

-

Development of Antibody-Drug Conjugates (ADCs): SPAAC provides a robust method for linking potent cytotoxic drugs to antibodies, creating highly specific and effective cancer therapies.

-

Materials Science: It is employed for the surface modification of materials and the synthesis of complex polymer architectures.[]

Conclusion

Strain-promoted alkyne-azide cycloaddition has become an indispensable tool in the arsenal (B13267) of chemists and biologists. Its bioorthogonality, coupled with the development of increasingly reactive and stable cyclooctynes, has opened up new avenues for research and therapeutic development. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this powerful technology in their own work. As new generations of strained alkynes and azides continue to be developed, the scope and impact of SPAAC are poised to expand even further.

References

An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a pivotal advancement in the field of targeted cancer therapy.[1][2] These complex biopharmaceuticals are engineered to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated toxicities often seen with traditional chemotherapy.[1][3] This guide delves into the fundamental principles of ADC technology, offering a comprehensive overview of their mechanism of action, key components, and the critical analytical strategies employed in their development.

The Concept of Targeted Cancer Therapy

The foundational concept of ADCs revolves around the "magic bullet" theory, which envisions a therapeutic agent that can selectively target and eliminate diseased cells without harming healthy tissue.[4] Monoclonal antibodies (mAbs) provide this targeting specificity by recognizing and binding to tumor-associated antigens that are overexpressed on the surface of cancer cells.[][6] By linking these mAbs to potent cytotoxic drugs, ADCs can harness the precision of antibodies to deliver a lethal payload directly to the tumor site.[3][7]

Evolution of ADCs

The journey of ADCs from concept to clinical reality has been marked by significant technological advancements. Early generation ADCs faced challenges related to linker stability, immunogenicity, and suboptimal drug-to-antibody ratios (DAR).[][9] However, innovations in antibody engineering, linker chemistry, and the development of novel cytotoxic payloads have led to the approval of several next-generation ADCs with improved therapeutic windows and clinical outcomes.[2][9] As of early 2025, there are over a dozen FDA-approved ADCs, with hundreds more in clinical development, highlighting the rapid growth and potential of this therapeutic modality.[]

Core Principles of ADC Technology

The efficacy and safety of an ADC are intricately linked to the interplay of its three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them.[6][10][11]

Mechanism of Action

The mechanism of action of a typical ADC involves a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.[][12]

Following intravenous administration, the ADC circulates through the bloodstream.[13] The monoclonal antibody component of the ADC then selectively binds to its target antigen on the surface of cancer cells.[][13]

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[12][13] The complex is then trafficked to intracellular compartments, most commonly lysosomes.[12][13] Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, leading to the release of the cytotoxic payload into the cytoplasm.[][12] For ADCs with non-cleavable linkers, the antibody is degraded, releasing the payload still attached to the linker and a portion of the antibody.

A crucial aspect of the efficacy of some ADCs is the "bystander effect."[10] This phenomenon occurs when the released cytotoxic payload is membrane-permeable and can diffuse out of the target cancer cell to kill neighboring antigen-negative cancer cells within the tumor microenvironment.[7][10] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[10]

Key Components of an ADC

The rational design and selection of each component are critical for the development of a successful ADC.

The mAb serves as the targeting moiety of the ADC.[6] Ideal antibody candidates for ADCs should exhibit high binding affinity and specificity for a tumor-associated antigen that is abundantly expressed on cancer cells with limited expression on healthy tissues.[][6] The antibody should also be efficiently internalized upon antigen binding. Most commonly, humanized or human IgG1 isotypes are used due to their long half-life and potential to elicit immune effector functions.[]

The payload is the pharmacologically active component of the ADC responsible for cell killing.[13] These are highly potent cytotoxic agents, often hundreds to thousands of times more potent than traditional chemotherapeutic drugs.[13] The choice of payload depends on its mechanism of action, potency, and physicochemical properties.[] Common classes of payloads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents (e.g., calicheamicins, duocarmycins).[10][11]

The linker is a critical component that covalently connects the payload to the antibody.[10][13] It must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[10][11] However, it must also be designed to efficiently release the active payload upon internalization into the target cancer cell.[11] Linkers are broadly classified as either cleavable or non-cleavable.[9][10] Cleavable linkers are designed to be sensitive to the conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes), while non-cleavable linkers release the payload upon degradation of the antibody itself.[9][10]

Quantitative Analysis and Characterization of ADCs

The inherent heterogeneity of ADCs necessitates a comprehensive suite of analytical techniques to ensure their quality, consistency, and safety.[14][15]

Critical Quality Attributes of ADCs

Several critical quality attributes (CQAs) must be carefully monitored throughout the development and manufacturing of ADCs. These include:

-

Drug-to-Antibody Ratio (DAR) : The average number of payload molecules conjugated to a single antibody.[14][16] DAR is a critical parameter that directly impacts the efficacy and safety of the ADC.[16]

-

Drug Load Distribution : The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

-

Aggregation : The formation of high molecular weight species, which can impact efficacy and immunogenicity.[17]

-

Free Drug Level : The amount of unconjugated payload in the final drug product, which can contribute to off-target toxicity.[18]

-

Conjugation Site : The specific amino acid residues on the antibody where the linker-payload is attached.[]

Physicochemical Properties of Approved ADCs

The table below summarizes key physicochemical properties of several FDA-approved ADCs.

| ADC Name (Brand Name) | Target Antigen | Antibody Isotype | Linker Type | Payload | Average DAR |

| Ado-trastuzumab emtansine (Kadcyla) | HER2 | IgG1 | Non-cleavable (SMCC) | DM1 (Maytansinoid) | ~3.5 |

| Brentuximab vedotin (Adcetris) | CD30 | IgG1 | Cleavable (vc) | MMAE (Auristatin) | ~4 |

| Trastuzumab deruxtecan (B607063) (Enhertu) | HER2 | IgG1 | Cleavable (GGFG) | Deruxtecan (Topoisomerase I inhibitor) | ~8 |

| Sacituzumab govitecan (Trodelvy) | Trop-2 | hRS7 IgG1κ | Cleavable (CL2A) | SN-38 (Topoisomerase I inhibitor) | ~7.6 |

| Enfortumab vedotin (Padcev) | Nectin-4 | IgG1κ | Cleavable (vc) | MMAE (Auristatin) | ~3.8 |

Experimental Protocols for ADC Characterization

This section provides detailed methodologies for key experiments cited in the development and quality control of ADCs.

Determination of Drug-to-Antibody Ratio (DAR)

This method provides an estimation of the average DAR based on the absorbance of the ADC at two different wavelengths.

Methodology:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Determine the extinction coefficients of the unconjugated antibody and the free payload at these wavelengths.

-

Calculate the concentration of the antibody and the payload in the ADC sample using the Beer-Lambert law.

-

The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.[15]

HIC is a robust method for determining both the average DAR and the drug load distribution.[9][19]

Methodology:

-

Equilibrate a HIC column with a high-salt mobile phase (e.g., sodium phosphate (B84403) buffer with ammonium (B1175870) sulfate).

-

Inject the ADC sample onto the column.

-

Elute the different drug-loaded species using a decreasing salt gradient.[19] Unconjugated antibody elutes first, followed by species with increasing DAR values due to their increased hydrophobicity.[9]

-

Integrate the peak areas for each species in the chromatogram.

-

The weighted average DAR is calculated based on the relative peak area of each drug-loaded species.[9]

MS provides a highly accurate measurement of the DAR and drug load distribution by directly measuring the mass of the intact ADC or its subunits.[14][20]

Methodology:

-

Introduce the ADC sample into the mass spectrometer, often coupled with liquid chromatography (LC) for online separation.[20]

-

For intact mass analysis, acquire the mass spectrum under non-denaturing conditions.

-

For subunit analysis, the ADC is first reduced to separate the light and heavy chains before MS analysis.[20]

-

Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded species.

-

Calculate the DAR based on the mass difference between the conjugated and unconjugated species and their relative abundances.[20]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency (IC50 value) of an ADC on target and non-target cell lines.[3][12][21]

Methodology:

-

Seed antigen-positive (target) and antigen-negative (non-target) cells in separate 96-well plates and allow them to adhere overnight.[3]

-

Prepare serial dilutions of the ADC and add them to the respective wells.[3] Include untreated cells as a control.

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[3]

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an SDS-HCl solution).[12]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

Quantification of the Bystander Effect

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[7][10]

Methodology:

-

Co-culture antigen-positive cells with antigen-negative cells that have been engineered to express a fluorescent protein (e.g., GFP).[7][23]

-

Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in a monoculture.[18]

-

Incubate the plate for an appropriate duration (e.g., 72-96 hours).

-

Quantify the number of viable fluorescently labeled antigen-negative cells using high-content imaging or flow cytometry.[3]

-

A significant reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture control indicates a bystander effect.[18]

Linker Stability Assays

These assays are crucial for evaluating the stability of the linker in physiological conditions.[13][24]

Methodology:

-

Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[13]

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Analyze the samples to determine the amount of intact ADC remaining or the amount of free payload released. This can be done using techniques such as ELISA to quantify the intact ADC or LC-MS/MS to quantify the free payload.[24]

-

A decrease in the concentration of intact ADC or an increase in the concentration of free payload over time indicates linker instability.

Methodology:

-

Incubate the ADC with isolated lysosomes or lysosomal fractions at 37°C.[13]

-

Collect samples at different time points.

-

Analyze the samples by LC-MS or a similar technique to quantify the amount of payload released.

-

This assay helps to confirm that the linker is efficiently cleaved in the lysosomal environment.

Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method for quantifying aggregates and fragments in ADC preparations.[17][25]

Methodology:

-

Equilibrate a size exclusion chromatography column with a suitable mobile phase (e.g., phosphate-buffered saline).[26]

-

Inject the ADC sample onto the column.

-

The molecules will separate based on their size, with larger aggregates eluting first, followed by the monomer, and then smaller fragments.[25]

-

Monitor the elution profile using a UV detector.

-

Integrate the peak areas to determine the percentage of aggregates, monomer, and fragments in the sample.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in ADC function and development is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Generalized signaling pathway of ADC-mediated cell killing.

References

- 1. tandfonline.com [tandfonline.com]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. agilent.com [agilent.com]

- 20. agilent.com [agilent.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. lcms.cz [lcms.cz]

- 26. lcms.cz [lcms.cz]

A Comprehensive Technical Guide to the Safety and Handling of DBCO-PEG4-acetic-Val-Cit-PAB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling guidelines for the antibody-drug conjugate (ADC) linker, DBCO-PEG4-acetic-Val-Cit-PAB. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. The guidance is compiled from vendor-supplied information, safety data for structurally similar compounds, and general best practices for handling ADC components.

Compound Overview

This compound is a sophisticated chemical entity designed for the targeted delivery of therapeutic agents. It is a cleavable linker that connects a targeting antibody to a cytotoxic payload. Its key components include:

-

DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free click chemistry for conjugation to azide-modified antibodies. This reaction is bioorthogonal, meaning it does not interfere with biological processes.

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.

-

Acetic Acid: Provides a point of attachment for the payload.

-

Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A dipeptide linker that is designed to be stable in the bloodstream but is susceptible to cleavage by specific enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage facilitates the release of the cytotoxic payload at the target site.

Hazard Identification and Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a safety data sheet for the closely related compound, DBCO-PEG4-acetic-EVCit-PAB , provides valuable insights into its potential hazards. Based on this information and the nature of its components, the following precautions are recommended.

General Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

The following personal protective equipment should be worn when handling this compound:

| PPE Category | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Not typically required when handled in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

| Parameter | Recommendation |

| Storage Temperature | Store at -20°C for long-term storage.[1][2][3][4][5][6] |

| Storage Conditions | Keep in a tightly sealed container in a dry and dark place.[2] Some vendors recommend handling under an inert atmosphere to maintain stability.[2] |

| Incompatibilities | Avoid strong oxidizing agents. The DBCO group can react with azides, so avoid contamination with azide-containing compounds during storage. |

The Val-Cit linker component is generally stable in the bloodstream but can be cleaved by enzymes like cathepsin B.[7][8][9] It has been noted that Val-Cit linkers may show instability in mouse plasma due to the presence of carboxylesterase Ces1C.[9] The DBCO group is thermally stable and highly reactive towards azides.[10][11][12][13]

Handling and Experimental Protocols

Reconstitution and Solution Preparation

-

This compound is typically supplied as a solid.

-

For use in conjugation reactions, it is recommended to dissolve the compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[14]

-

The reconstituted solution should be used promptly, as the reactivity of the DBCO group may diminish over time.

Experimental Workflow for Antibody Conjugation

The following diagram illustrates a general workflow for the conjugation of an azide-modified antibody with this compound, followed by payload attachment.

References

- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DBCO-PEG4-Val-Cit-PAB-PNP | CAS:2226472-28-0 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]

- 6. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. interchim.fr [interchim.fr]

- 11. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]

- 12. DBCO-C6-NHS ester [baseclick.eu]

- 13. DBCO-NHS, DBCO reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

An In-depth Technical Guide to the Solubility and Stability Properties of DBCO-PEG4-acetic-Val-Cit-PAB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of the antibody-drug conjugate (ADC) linker, DBCO-PEG4-acetic-Val-Cit-PAB. This linker is a sophisticated chemical entity designed for targeted drug delivery, incorporating a bioorthogonal handle for conjugation, a hydrophilic spacer, a cleavable peptide, and a self-immolative moiety. Understanding its physicochemical properties is paramount for the successful development of novel ADCs.

Core Components and Their Functions

The this compound linker is a modular system, with each component playing a critical role in the overall function of the ADC.

-

Dibenzocyclooctyne (DBCO): A key component for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the covalent attachment of the linker to an azide-modified antibody in a highly specific and bioorthogonal manner, forming a stable triazole linkage under mild, aqueous conditions.

-

Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and the resulting ADC, which is particularly beneficial when working with hydrophobic payloads[1][][3]. The PEG spacer also reduces steric hindrance and can help to minimize aggregation[4].

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, most notably Cathepsin B[5][6]. Cathepsin B is often upregulated in the tumor microenvironment, providing a mechanism for targeted drug release within cancer cells[6].

-

p-Aminobenzyl (PAB): A self-immolative spacer. Upon cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the conjugated payload in its active form[7].

Solubility Properties

The solubility of the this compound linker is a critical parameter that influences its handling, formulation, and the overall properties of the resulting ADC.

Solubility in Organic Solvents

Vendor-supplied data indicates that this compound and similar derivatives are soluble in a range of polar aprotic organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [8][9][10] |

| Dimethylformamide (DMF) | Soluble | [9][10][11] |

| Dichloromethane (DCM) | Soluble | [10] |

Aqueous Solubility

It is recommended that researchers experimentally determine the aqueous solubility in relevant buffers, such as phosphate-buffered saline (PBS), for their specific application. A general protocol for determining kinetic aqueous solubility is provided in Section 4.1.

Stability Properties

The stability of the this compound linker is crucial for ensuring the integrity of the ADC during storage and systemic circulation, preventing premature drug release, and enabling targeted payload delivery.

pH Stability

The stability of the linker is pH-dependent, with different components exhibiting varying sensitivities to acidic and basic conditions.

| Component | pH Condition | Stability Profile | Reference |

| DBCO | Strongly Acidic (e.g., high concentrations of TFA) | Potential for rearrangement and inactivation. | |

| Neutral to Mildly Basic (pH 6-9) | Generally stable, suitable for bioconjugation reactions. | [13] | |

| Val-Cit | Physiological pH (7.4) | Generally stable in human plasma. | [6] |

| Acidic (e.g., lysosomal pH ~4.5-5.0) | Stable to acid hydrolysis, cleavage is primarily enzymatic. | [14] | |

| PAB | Physiological pH (7.4) | Stable until enzymatic cleavage of the Val-Cit linker. |

Acid-cleavable linkers, such as those containing hydrazone bonds, are designed to hydrolyze in the acidic environment of endosomes and lysosomes, but the Val-Cit-PAB system relies on enzymatic cleavage[4].

Temperature Stability

Proper storage is essential to maintain the integrity of the linker.

| Component | Temperature Condition | Stability Profile | Reference |

| DBCO | -20°C (solid) | Recommended for long-term storage, protected from light and moisture. | [13][15] |

| Room Temperature | Thermally stable for short periods. | [16][17] | |

| Overall Linker | -20°C | Recommended storage condition for the complete molecule. | [8][9][10] |

Plasma Stability

The stability of the linker in plasma is a critical determinant of an ADC's therapeutic window.

| Linker Component | Plasma Source | Stability Profile | Key Considerations | Reference |

| Val-Cit | Human Plasma | Generally stable. | Essential for preventing premature drug release and off-target toxicity. | [6] |